4'-[(o-Aminophenyl)sulfonyl]-acetanilide

Positional isomer differentiation HPLC impurity profiling Dapsone quality control

4'-[(o-Aminophenyl)sulfonyl]-acetanilide (CAS 18514-07-3), systematically named N-[4-[(2-aminophenyl)sulfonyl]phenyl]-acetamide, is a synthetic sulfone-acetanilide hybrid compound with molecular formula C14H14N2O3S and molecular weight 290.34 g/mol. It is classified as Dapsone Impurity 2 and is also referred to as Dapsone Impurity 27 by certain reference standard suppliers.

Molecular Formula C14H14N2O3S
Molecular Weight 290.337
CAS No. 18514-07-3
Cat. No. B565828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-[(o-Aminophenyl)sulfonyl]-acetanilide
CAS18514-07-3
SynonymsN-[4-[(2-Aminophenyl)sulfonyl]phenyl]-acetamide;  Dapsone Impurity
Molecular FormulaC14H14N2O3S
Molecular Weight290.337
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C14H14N2O3S/c1-10(17)16-11-6-8-12(9-7-11)20(18,19)14-5-3-2-4-13(14)15/h2-9H,15H2,1H3,(H,16,17)
InChIKeyAHQOCUXQEKHPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-[(o-Aminophenyl)sulfonyl]-acetanilide (CAS 18514-07-3): A Positional Isomer Impurity Reference Standard for Dapsone Quality Control


4'-[(o-Aminophenyl)sulfonyl]-acetanilide (CAS 18514-07-3), systematically named N-[4-[(2-aminophenyl)sulfonyl]phenyl]-acetamide, is a synthetic sulfone-acetanilide hybrid compound with molecular formula C14H14N2O3S and molecular weight 290.34 g/mol . It is classified as Dapsone Impurity 2 and is also referred to as Dapsone Impurity 27 by certain reference standard suppliers [1]. The compound is the N-acetylated derivative of 2,4'-diaminodiphenyl sulfone (the ortho-amino isomer of dapsone), distinguishing it from the para-amino positional isomer N-acetyl dapsone (Monoacetyl dapsone, CAS 565-20-8), which is a known mammalian metabolite of dapsone formed via hepatic N-acetylation . This compound is primarily utilized as an analytical reference standard for impurity profiling, method validation, and quality control in pharmaceutical dapsone manufacturing .

Why 4'-[(o-Aminophenyl)sulfonyl]-acetanilide Cannot Be Substituted by Other Dapsone-Related Impurity Standards


Substitution of 4'-[(o-Aminophenyl)sulfonyl]-acetanilide with the commercially more common N-acetyl dapsone (CAS 565-20-8) or other dapsone impurities fundamentally fails because these compounds are positional isomers with identical molecular formula (C14H14N2O3S) and molecular weight (290.34 g/mol) that cannot be distinguished by mass spectrometry alone, yet exhibit distinct chromatographic retention behavior essential for accurate peak identification in HPLC impurity profiling [1][2]. The target compound bears the acetylated amino group at the para position of one phenyl ring and the free amino group at the ortho position of the other, whereas N-acetyl dapsone carries both substituents in the para configuration [3]. This structural difference produces measurable divergence in melting point (237–239 °C vs. 238–240 °C), predicted boiling point (583.8 vs. 589.5 °C), and pKa (14.01 vs. 14.21), confirming that the two isomers are physicochemically distinct entities . Furthermore, the Leistner and Holzgrabe (2021) impurity profiling study classified this compound as an 'impurity of an impurity,' indicating it originates from a secondary reaction pathway distinct from the primary synthetic impurities specified in pharmacopoeial monographs—meaning that generic substitution with a different impurity standard would misidentify or entirely miss this contaminant during batch release testing [4].

Product-Specific Quantitative Evidence Guide: 4'-[(o-Aminophenyl)sulfonyl]-acetanilide vs. Closest Analogs


Positional Isomerism: Ortho-Amino vs. Para-Amino Substitution Enables Chromatographic Resolution Despite Identical Molecular Mass

4'-[(o-Aminophenyl)sulfonyl]-acetanilide (CAS 18514-07-3) is the ortho-amino positional isomer of N-acetyl dapsone (CAS 565-20-8). Both compounds share the identical molecular formula C14H14N2O3S and molecular weight 290.34 g/mol, rendering them indistinguishable by unit-resolution mass spectrometry . However, the difference in amino group position (ortho on the non-acetylated phenyl ring vs. para) alters the molecular shape, dipole moment, and interaction with reversed-phase HPLC stationary phases, resulting in distinct retention times. The Leistner et al. (2021) gradient HPLC method on a Waters XTerra RP18 column (5 μm, 4.6 × 250 mm) with water-acetonitrile gradient achieved baseline separation of all dapsone-related impurities, including this ortho-isomer impurity, with a limit of detection of 0.02% for all specified impurities [1]. The British Pharmacopoeia monograph for dapsone specifies relative retention times for impurities A, B, and C vs. dapsone (≈7 min), and requires a minimum resolution of 2.0 between dapsone and impurity A, demonstrating that isomeric impurities demand individual reference standards for unambiguous identification [2].

Positional isomer differentiation HPLC impurity profiling Dapsone quality control Isomeric reference standards

Physicochemical Property Divergence: Melting Point, Boiling Point, and pKa Differentiate Ortho from Para Isomer

Despite sharing identical molecular formula and mass, the target compound exhibits measurable physicochemical differences from its para-isomer comparator. The melting point of 4'-[(o-Aminophenyl)sulfonyl]-acetanilide is 237–239 °C , compared to 238–240 °C for N-acetyl dapsone (CAS 565-20-8) —a difference of 1–3 °C that, while narrow, is reproducible and serves as an orthogonal identity confirmation when combined with chromatographic data. The predicted boiling point difference is more pronounced: 583.8±35.0 °C for the target vs. 589.5±35.0 °C for the para isomer (Δ ≈ 5.7 °C) . The acid dissociation constant (pKa) differs by 0.20 log units (14.01±0.70 vs. 14.21±0.70), reflecting the altered electronic environment of the amino group when positioned ortho rather than para to the sulfonyl bridge . Storage conditions also differ: the target compound requires storage at −4 °C (short-term) or −20 °C (long-term) [1], whereas N-acetyl dapsone is stored at 2–8 °C , indicating differential thermal stability profiles relevant to laboratory handling protocols.

Physicochemical characterization Isomer differentiation Reference standard qualification Melting point comparison

Impurity Classification: 'Impurity of an Impurity' Designation Confers Unique Regulatory Relevance

In the landmark impurity profiling study by Leistner and Holzgrabe (2021), which led to the replacement of the pharmacopoeial TLC method with a modern gradient HPLC method in Ph. Eur. 10.6, this compound was identified as an 'impurity of an impurity' via high-resolution LC-MS/MS analysis [1][2]. This classification distinguishes it from primary synthetic impurities (such as impurity A, B, and C specified in the BP/USP monographs) and from the metabolite N-acetyl dapsone (MADDS). The term 'impurity of an impurity' indicates that it originates from a secondary reaction of a primary impurity rather than from the main synthetic pathway or from mammalian metabolism [1]. Specifically, Gordon et al. (1975) identified the precursor 2,4'-diaminodiphenyl sulfone (the ortho-amino isomer of dapsone, CAS 27147-69-9) as a contaminant in commercial dapsone preparations using chromatographic and fluorometric methods [3]. The target compound is the N-acetylated form of that ortho-isomer impurity, meaning its presence reflects both the ortho-isomer contamination level in the API and the acetylation conditions during synthesis or storage—a dual-indicator function not provided by any other dapsone impurity standard .

Impurity profiling Dapsone LC-MS/MS identification Pharmacopoeial monograph Pharmaceutical quality control

Reference Standard Traceability: TRC Catalog A626850 Provides Full Characterization Data for Regulatory Compliance

4'-[(o-Aminophenyl)sulfonyl]-acetanilide is commercially available as a characterized reference standard from Toronto Research Chemicals (TRC) under catalog number A626850, supplied in 1 g and 10 g quantities [1]. TRC reference standards are supplied with detailed Certificates of Analysis (COA) including HPLC purity data, MS, and 1H/13C NMR characterization, meeting regulatory requirements for ANDA and DMF submissions . In contrast, N-acetyl dapsone (CAS 565-20-8) is more widely available from multiple vendors (Cayman Chemical, Clearsynth, Pharmaffiliates) with purity specifications typically ≥95% or ≥98% [2]. The target compound is also listed as Dapsone Impurity 27 by CymitQuimica (Ref. 4Z-D-0138) and as Dapsone Impurity 2 on the yaozh.com pharmaceutical impurity database [3], but availability is more restricted than the para-isomer. The restricted commercial availability of the ortho-isomer relative to the para-isomer means that careful supply chain planning is required for laboratories that must maintain this reference standard for routine QC testing.

Reference standard procurement Certificate of Analysis ANDA/DMF submission Toronto Research Chemicals Analytical method validation

Contaminant Origin: Ortho-Isomer Impurity as a Synthesis Pathway Marker Distinct from Metabolic N-Acetyl Dapsone

Historical contaminant analysis of commercial dapsone by Cheung et al. (1977) identified three common contaminants: 2,4'-sulfonylbis(benzeneamine) (i.e., 2,4'-diaminodiphenyl sulfone), 4-(phenylsulfonyl)benzeneamine, and 4-(4'-chlorophenylsulfonyl)benzeneamine [1]. The 2,4'-diaminodiphenyl sulfone contaminant (CAS 27147-69-9, also known as Dapsone EP Impurity D or Dapsone Ortho-Amino Isomer) is the direct precursor to the target compound: N-acetylation of this ortho-isomer contaminant yields 4'-[(o-Aminophenyl)sulfonyl]-acetanilide [2]. This biosynthetic relationship is analogous to—but chemically distinct from—the metabolic N-acetylation of dapsone itself to form N-acetyl dapsone (MADDS, CAS 565-20-8). Pharmacokinetic studies demonstrate that MADDS accounts for approximately 25% of dapsone clearance in humans and exhibits an elimination half-life comparable to the parent drug [3][4]. However, the ortho-isomer acetylated impurity has no known metabolic origin and serves purely as a chemical process marker, making its detection indicative of specific synthetic pathway conditions (e.g., Ullmann coupling side reactions) rather than metabolic exposure [1][5].

Dapsone synthesis Process-related impurity Metabolite differentiation 2,4'-diaminodiphenyl sulfone Ortho-isomer contamination

Best Research and Industrial Application Scenarios for 4'-[(o-Aminophenyl)sulfonyl]-acetanilide (CAS 18514-07-3)


Pharmaceutical Impurity Profiling and Pharmacopoeial Method Validation for Dapsone API

This compound is the definitive reference standard for identifying and quantifying the ortho-amino N-acetyl impurity in dapsone active pharmaceutical ingredient (API). As demonstrated by Leistner and Holzgrabe (2021), the gradient HPLC method now adopted in Ph. Eur. 10.6 achieves baseline separation of all dapsone-related impurities with an LOD of 0.02% [1]. The target compound's classification as an 'impurity of an impurity' means it must be specifically sourced—it is not covered by the compendial impurity standards A, B, or C. QC laboratories performing related substances testing per BP/USP monographs require this standard to correctly assign the peak corresponding to this non-compendial impurity, which would otherwise be misidentified as the para-isomer N-acetyl dapsone due to their identical molecular mass [2]. The melting point divergence (237–239 °C vs. 238–240 °C) provides a simple orthogonal identity confirmation upon receipt of each new batch of reference standard .

ANDA and DMF Submission Support: Identification and Control of Non-Compendial Process Impurities

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for dapsone formulations, demonstrating comprehensive impurity control beyond compendial requirements is a regulatory expectation. The target compound, available as a fully characterized reference standard (TRC A626850) with COA, HPLC, MS, and NMR data, enables ANDA filers to establish the identity and acceptance criteria for this non-compendial process impurity . Given that historical contaminant studies (Gordon 1975; Cheung 1977) established the presence of the ortho-amino isomer precursor (2,4'-diaminodiphenyl sulfone) in commercial dapsone, and that Leistner (2021) identified its N-acetylated derivative as an 'impurity of an impurity' via LC-MS/MS, regulatory reviewers may expect ANDA applicants to address this impurity in their impurity profile justification [3][4]. The compound's distinct synthetic origin—as opposed to the metabolic origin of N-acetyl dapsone (MADDS)—makes it a specific marker of process control rather than metabolic exposure, supporting its inclusion in the API specification rather than the bioanalytical method [5].

Stability-Indicating Method Development and Forced Degradation Studies

The structural relationship between the target compound, its precursor 2,4'-diaminodiphenyl sulfone, and dapsone itself makes this reference standard valuable for stability-indicating method development. During forced degradation studies (oxidative, thermal, photolytic), the potential for interconversion between the ortho-amino and para-amino species—or for acetylation/deacetylation reactions under stressed conditions—must be evaluated. The Leistner (2021) HPLC method, with its demonstrated LOD of 0.02% for all specified impurities, provides a validated platform for such studies [1]. The differential storage requirements of the target compound (−20 °C for long-term) versus N-acetyl dapsone (2–8 °C) further underscore the need for compound-specific stability assessment rather than assuming thermal stability based on the para-isomer's behavior [6].

Academic and Industrial Research on Sulfone Structure-Activity Relationships and Impurity Toxicology

The ortho-amino substitution pattern in this compound represents a structurally distinct chemotype within the dapsone impurity family. Researchers investigating the structure-activity relationships (SAR) of aminodiphenyl sulfones—or the potential toxicological relevance of dapsone impurities (e.g., methemoglobinemia risk, immunomodulatory effects as explored in US Patent 4532349 for 2-amino-4'-(phenylsulfonyl)acetanilides)—require the authentic ortho-isomer reference material rather than the more readily available para-isomer [7][8]. The pKa difference of 0.20 units between ortho and para isomers (14.01 vs. 14.21) may influence ionization state at physiological pH, potentially affecting membrane permeability and biological activity in a manner that cannot be predicted from the para-isomer data alone . Procurement of the correct isomer ensures that SAR conclusions are not confounded by isomeric impurity of the test article itself.

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